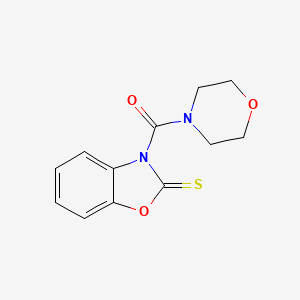
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- is a heterocyclic compound that contains both benzoxazole and thione functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- typically involves the reaction of 2-aminophenol with carbon disulfide and a suitable base to form the benzoxazolethione core. This intermediate is then reacted with 4-morpholinylcarbonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .
化学反応の分析
Types of Reactions
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding benzoxazole.
Substitution: The morpholinylcarbonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzoxazole.
Substitution: Various substituted benzoxazole derivatives.
科学的研究の応用
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
4-Amino-5-(4-morpholinylcarbonyl)-3-phenyl-1,3-thiazole-2(3H)-thione: Similar in structure but contains a thiazole ring instead of a benzoxazole ring.
3-Allyl-4-amino-5-(4-morpholinylcarbonyl)-1,3-thiazole-2(3H)-thione: Contains an allyl group and a thiazole ring.
Uniqueness
2(3H)-Benzoxazolethione, 3-(4-morpholinylcarbonyl)- is unique due to its combination of benzoxazole and thione functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
61291-84-7 |
|---|---|
分子式 |
C12H12N2O3S |
分子量 |
264.30 g/mol |
IUPAC名 |
morpholin-4-yl-(2-sulfanylidene-1,3-benzoxazol-3-yl)methanone |
InChI |
InChI=1S/C12H12N2O3S/c15-11(13-5-7-16-8-6-13)14-9-3-1-2-4-10(9)17-12(14)18/h1-4H,5-8H2 |
InChIキー |
GKDHBFJJYYYSMK-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C(=O)N2C3=CC=CC=C3OC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















